

EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor

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Compound of Interest

Compound Name: *EPZ011989 hydrochloride*

Cat. No.: *B8180834*

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Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.^{[1][2][3]} As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing.^[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.^{[1][3]} This document provides a comprehensive overview of the chemical structure, properties, and biological activity of EPZ011989, serving as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

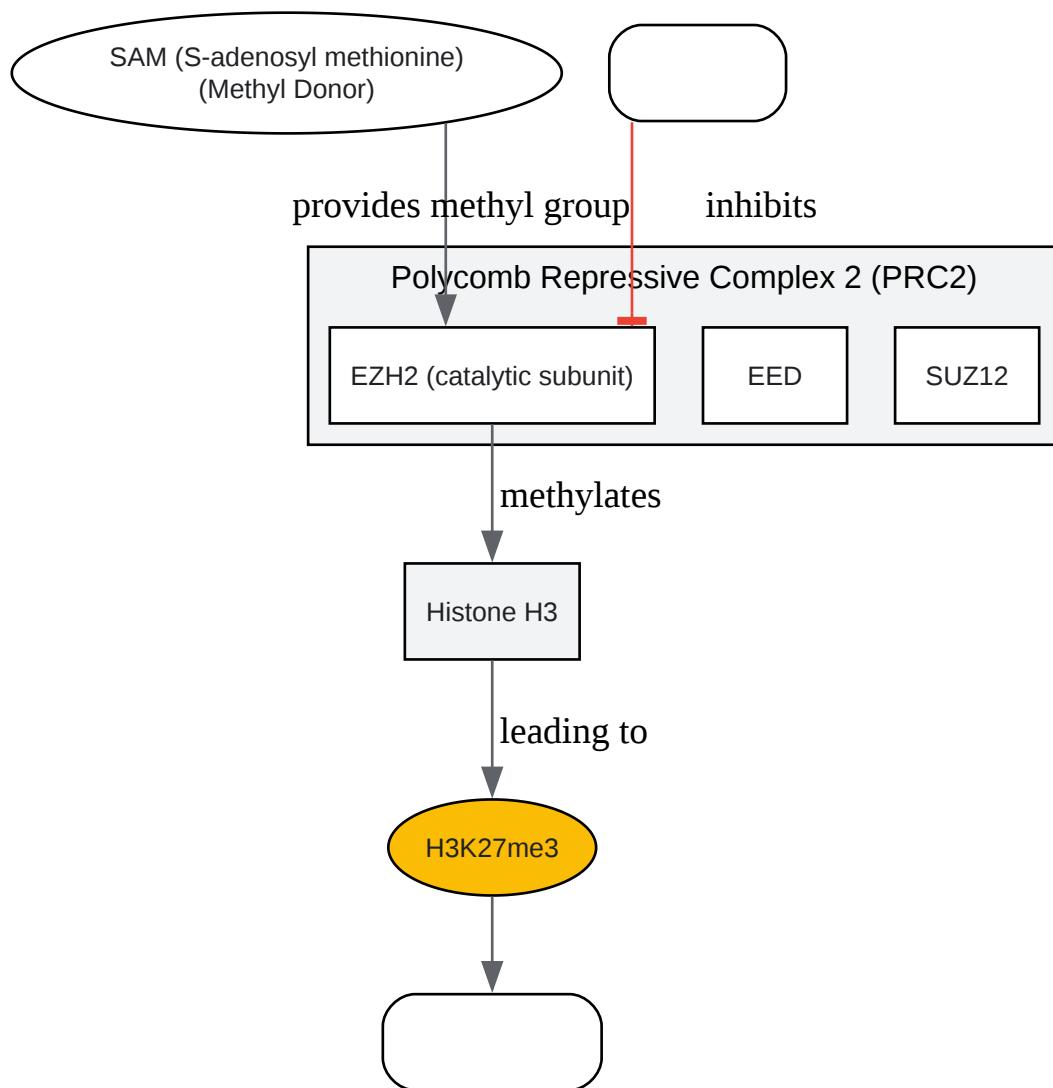
EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.^[1] Its structure is optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.^[1]

Property	Value	Reference
Molecular Formula	C35H51N5O4	[4] [5]
Molecular Weight	605.8 g/mol	[4]
CAS Number	1598383-40-4	[5] [6]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 10 mg/mL, Ethanol: 20 mg/mL	[5]

Mechanism of Action and Biological Activity

EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a K_i value of less than 3 nM.[\[1\]](#)[\[2\]](#)[\[6\]](#) It exhibits high selectivity for EZH2 over other histone methyltransferases, including a >15-fold selectivity against the closely related EZH1.[\[1\]](#)[\[2\]](#) By inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[\[1\]](#)[\[6\]](#)

Signaling Pathway

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Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.

In Vitro and In Vivo Efficacy

EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.^[6] In vivo studies using mouse xenograft models of human B-cell lymphoma have shown robust tumor growth inhibition upon oral administration of EPZ011989.^{[1][7]}

Quantitative Biological Data

Parameter	Cell Line/Model	Value	Reference
Ki (EZH2 inhibition)	Mutant and Wild-Type	< 3 nM	[1][2][6]
IC50 (cellular H3K27 methylation)	WSU-DLCL2 (Y641F mutant)	94 nM	[6][8]
Lowest Cytotoxic Concentration (LCC)	WSU-DLCL2	208 nM	[6][8]
In Vivo Efficacy (Tumor Growth Inhibition)	KARPAS-422 xenograft	Significant at 250 and 500 mg/kg BID	[1]

Pharmacokinetic Properties

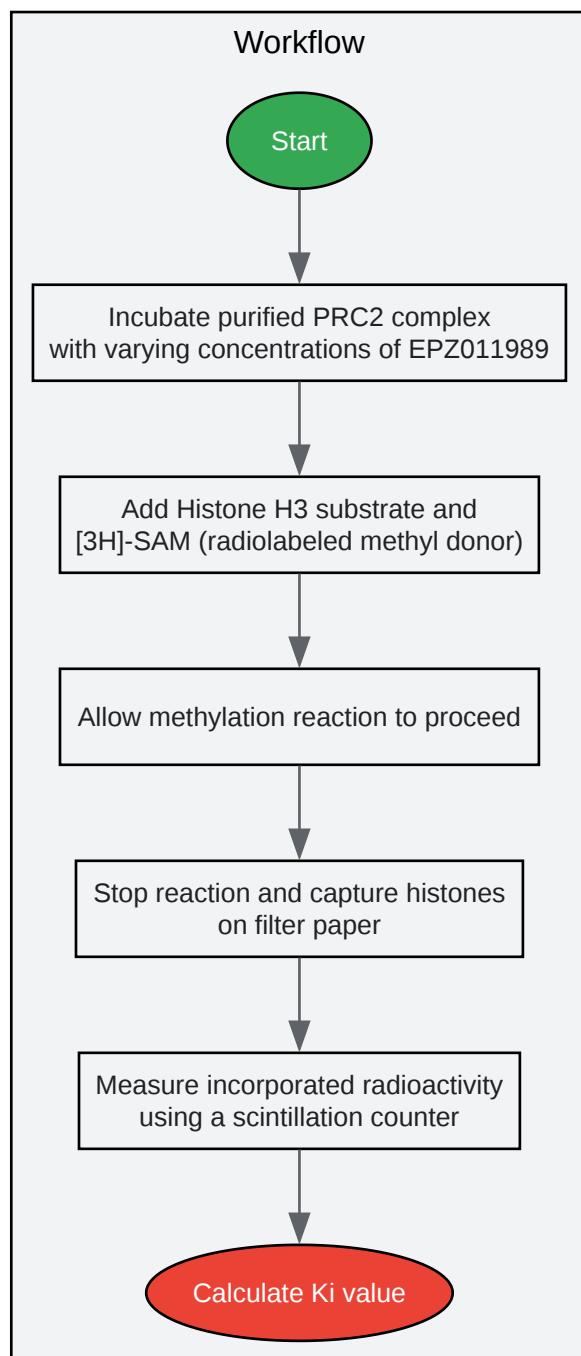
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it a suitable candidate for in vivo studies and potential clinical development.[1][6]

Parameter	Species	Value	Reference
Oral Bioavailability	Mouse	Orally active	[6]
Dosing Regimen (in vivo)	Mouse	250-1000 mg/kg, single or BID	[1][6]

Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified PRC2 complex, a histone H3 substrate, and radiolabeled SAM.



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